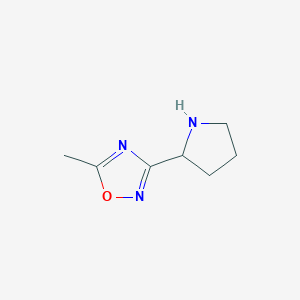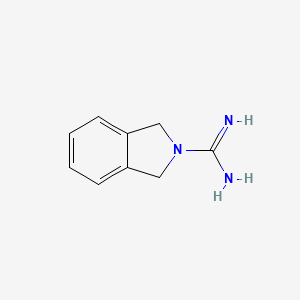![molecular formula C14H17Cl2F3N4O B1454002 Dihidrocloruro de 1-({3-[3-(Trifluorometil)fenil]-1,2,4-oxadiazol-5-il}metil)piperazina CAS No. 1171190-56-9](/img/structure/B1454002.png)
Dihidrocloruro de 1-({3-[3-(Trifluorometil)fenil]-1,2,4-oxadiazol-5-il}metil)piperazina
Descripción general
Descripción
This compound, also known as TFMPP, is a recreational drug of the phenylpiperazine chemical class . It is a substituted piperazine that selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Molecular Structure Analysis
The molecular formula of this compound is C11H13F3N2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.2295 . It is off-white, yellowish in color .Aplicaciones Científicas De Investigación
Investigación neurofarmacológica
“Dihidrocloruro de 1-({3-[3-(Trifluorometil)fenil]-1,2,4-oxadiazol-5-il}metil)piperazina” se ha utilizado en estudios neurofarmacológicos debido a sus posibles efectos sobre los sistemas de neurotransmisores. Se sabe que promueve selectivamente la liberación de serotonina cuando se usa en combinación con 1-bencilpiperazina, lo que puede reflejar los efectos de la 3,4-metilendioximetanfetamina . La influencia de este compuesto en los niveles de serotonina y dopamina lo convierte en una herramienta valiosa para estudiar las vías neuroquímicas involucradas en la regulación del estado de ánimo y el posible tratamiento de los trastornos del estado de ánimo.
Aplicaciones forenses
En la ciencia forense, este compuesto sirve como material de referencia para los análisis toxicológicos. Se ha identificado en pastillas y polvos para fiestas, donde su presencia es indicativa de uso ilícito . La firma química única del compuesto permite una identificación precisa en varias muestras biológicas, lo que ayuda en las investigaciones legales relacionadas con el abuso de drogas.
Toxicología clínica
El compuesto se utiliza en toxicología clínica como un estándar de referencia para la detección de drogas de diseño en fluidos corporales. Sus análogos estructurales se encuentran a menudo en las drogas recreativas, y su identificación puede ayudar en el diagnóstico de casos de intoxicación aguda y en el seguimiento de los patrones de abuso de drogas .
Psicofarmacología
Los investigadores en psicofarmacología exploran los efectos del compuesto en el comportamiento y la cognición. Debido a su impacto en el sistema nervioso central y su capacidad para inducir cambios en la presión arterial y el músculo liso, es un candidato para estudiar las correlaciones fisiológicas de los estados psicológicos .
Estudios de interacción fármaco-fármaco
Se sabe que el compuesto puede inducir convulsiones cuando se usa en combinación con otros fármacos, lo que destaca la importancia de los estudios de interacción fármaco-fármaco . Comprender estas interacciones es crucial para el desarrollo de tratamientos farmacológicos seguros y para predecir reacciones adversas en la polifarmacia.
Análisis de la vía metabólica
Los estudios sobre el metabolismo del “this compound” en modelos animales han proporcionado información sobre sus vías metabólicas . Estos hallazgos son esenciales para predecir la farmacocinética humana y para el diseño de fármacos con propiedades óptimas de absorción, distribución, metabolismo y excreción.
Mecanismo De Acción
Target of Action
The primary target of this compound is the serotonin receptor in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Mode of Action
This compound selectively promotes the release of serotonin . It interacts with the serotonin receptors, leading to an increase in both serotonin and dopamine when used in combination with certain other compounds . This mirrors the effects of certain psychoactive substances .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By promoting the release of serotonin, it influences the downstream effects of this neurotransmitter, potentially leading to changes in mood, appetite, and other physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels. By promoting the release of serotonin, it can potentially lead to changes in mood and other physiological processes . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin receptors, acting as a serotonergic agonist . This interaction is crucial for understanding its effects on neurotransmission and potential therapeutic applications.
Cellular Effects
The effects of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to promote the release of serotonin, which can affect various cellular processes . Additionally, its impact on gene expression and cellular metabolism is an area of active research.
Molecular Mechanism
At the molecular level, 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride exerts its effects through binding interactions with biomolecules. It acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at serotonin receptors . This mechanism is essential for understanding its potential therapeutic applications and side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function are still being investigated . Understanding these temporal effects is crucial for its application in research and potential therapeutic use.
Dosage Effects in Animal Models
The effects of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses could lead to toxic or adverse effects . For instance, it has been observed to produce anxiety-like responses and alter thermoregulation in rats . These dosage-dependent effects are critical for determining safe and effective usage.
Metabolic Pathways
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. For example, it has been shown to affect the release of serotonin and dopamine, which are key neurotransmitters in the brain . Understanding these metabolic pathways is essential for elucidating its overall effects on the body.
Transport and Distribution
The transport and distribution of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride within cells and tissues are important for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions are crucial for understanding its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic uses.
Propiedades
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O.2ClH/c15-14(16,17)11-3-1-2-10(8-11)13-19-12(22-20-13)9-21-6-4-18-5-7-21;;/h1-3,8,18H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAWTIVCUJVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)

